ヒドロキシキノールおよびその誘導体

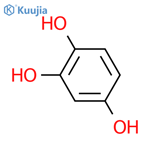

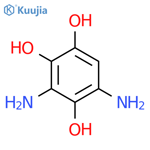

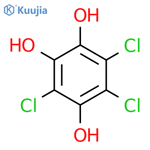

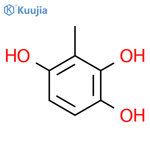

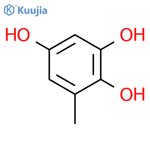

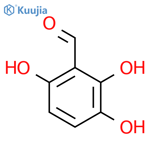

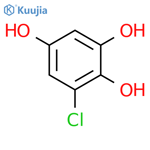

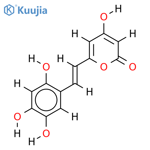

Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.

Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.

In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.

Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

関連文献

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615

推奨される供給者

-

Shanghai Joy Biotech LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品

-

Sulfadiazine-13C6 Cas No: 1189426-16-1

Sulfadiazine-13C6 Cas No: 1189426-16-1 -

-

-

-